

Application Notes and Protocols for Protein Labeling with Fmoc-Lys(Mca)-OH

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Compound of Interest

Compound Name: Fmoc-Lys(Mca)-OH

Cat. No.: B613382

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Mca)-OH is a valuable tool in protein research, primarily utilized for the synthesis of fluorescently labeled peptides. The 7-methoxycoumarin-4-acetyl (Mca) group is a blue-light emitting fluorophore, making it an excellent donor in Fluorescence Resonance Energy Transfer (FRET) based assays. These assays are pivotal for studying enzyme activity, particularly proteases, which are key targets in drug development. While **Fmoc-Lys(Mca)-OH** is incorporated during solid-phase peptide synthesis (SPPS) to create specific FRET substrates, this document also provides protocols for the labeling of existing proteins with Mca for broader applications.

The core principle of these assays involves an Mca-labeled peptide substrate that also contains a quencher molecule, typically 2,4-Dinitrophenyl (DNP). In the intact peptide, the close proximity of the DNP quenches the fluorescence of Mca. Upon enzymatic cleavage of the peptide by a target protease, the Mca and DNP are separated, leading to a measurable increase in fluorescence. This allows for real-time monitoring of enzyme kinetics and inhibitor screening.

Data Presentation

Photophysical and Chemical Properties of Mca

Parameter	Value	Reference
Chemical Name	7-Methoxycoumarin-4-acetic acid	[1]
Molecular Formula	C ₁₂ H ₁₀ O ₅	[2]
Molecular Weight	234.2 g/mol	[2]
Excitation Maximum (λ _{ex})	~320-328 nm	[3]
Emission Maximum (λ _{em})	~380-405 nm	[1][3]
Fluorescence Quantum Yield (Φ)	0.18 (in Methanol)	[4][5]
Common FRET Quencher	2,4-Dinitrophenyl (DNP)	[3]

Recommended Buffers and Reagents for Protein Labeling

Reagent	Purpose	Recommended Concentration/pH
Labeling Buffer	Provides optimal pH for NHS ester reaction	0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5
Amine-free Buffer	Prevents competition with the labeling reaction	e.g., PBS, HEPES
Organic Solvent (for dye)	Solubilizes the Mca-NHS ester	Anhydrous DMSO or DMF
Purification Resin	Removes unreacted dye	Size-exclusion (e.g., Sephadex G-25) or ion-exchange chromatography resin
Storage Buffer	Maintains protein stability post-labeling	PBS with glycerol, pH 7.4

Experimental Protocols

Protocol 1: Labeling of Proteins with Mca-Succinimidyl Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a target protein using an N-hydroxysuccinimide (NHS) ester of Mca.

Materials:

- Protein of interest (in an amine-free buffer like PBS)
- Mca-succinimidyl ester (Mca-OSu)
- Anhydrous DMSO or DMF
- Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Spectrophotometer

Procedure:

- Protein Preparation:
 - Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris, glycine).
- Mca-OSu Stock Solution:
 - Immediately before use, dissolve the Mca-OSu in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
- Labeling Reaction:
 - Add a 5- to 20-fold molar excess of the Mca-OSu stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction:
 - (Optional) Add a quenching solution to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted Mca-OSu. Incubate for 15-30 minutes.
- Purification:
 - Remove unreacted Mca-OSu by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the protein-containing fractions, which will be fluorescent.
- Characterization (Degree of Labeling - DOL):
 - Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of Mca (~325 nm).
 - Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of Mca at 280 nm. A correction factor ($CF = A_{280} \text{ of dye} / A_{\max} \text{ of dye}$) is needed.^[3]
 - Calculate the DOL using the following formula: $DOL = (A_{\max} \text{ of labeled protein} \times \epsilon_{\text{protein at 280 nm}}) / [(A_{280} \text{ of labeled protein} - (A_{\max} \text{ of labeled protein} \times CF)) \times \epsilon_{\text{Mca at } \lambda_{\max}}]$
 - An optimal DOL for most applications is between 2 and 10.^[2]

Protocol 2: FRET-Based Protease Activity Assay

This protocol provides a general framework for measuring the activity of a specific protease using a custom-synthesized Mca-labeled peptide FRET substrate.

Materials:

- Purified protease of interest

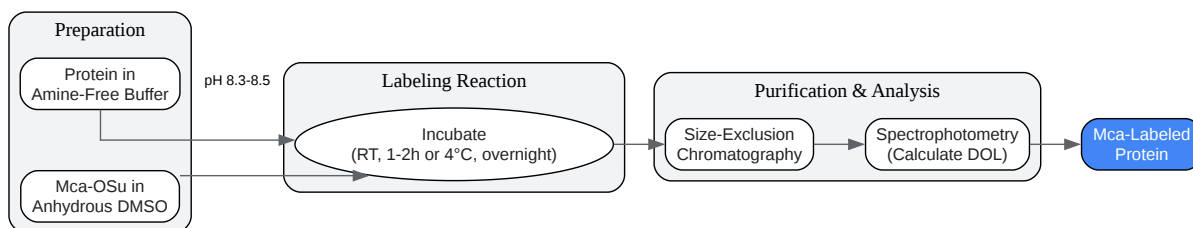
- Mca-peptide-DNP FRET substrate (e.g., Ac-DEVD-AMC for Caspase-3 or Mca-PLGL-Dpa-AR-NH₂ for MMPs)[6]
- Assay Buffer (specific to the protease, e.g., HEPES or Tris-based buffer with required cofactors)
- Protease inhibitor (for control experiments)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the Mca-peptide-DNP substrate in DMSO.
 - Dilute the protease to the desired concentration in ice-cold Assay Buffer.
 - Prepare a solution of the specific protease inhibitor in a suitable solvent.
- Assay Setup:
 - In a 96-well black microplate, add the following to each well:
 - Assay Buffer
 - Substrate solution (final concentration typically in the low micromolar range, e.g., 10-50 μ M)
 - (For inhibitor wells) Protease inhibitor at various concentrations.
 - (For control wells) Vehicle control for the inhibitor.
- Initiation of Reaction:
 - Initiate the reaction by adding the diluted protease to each well. The final volume should be consistent across all wells (e.g., 100-200 μ L).

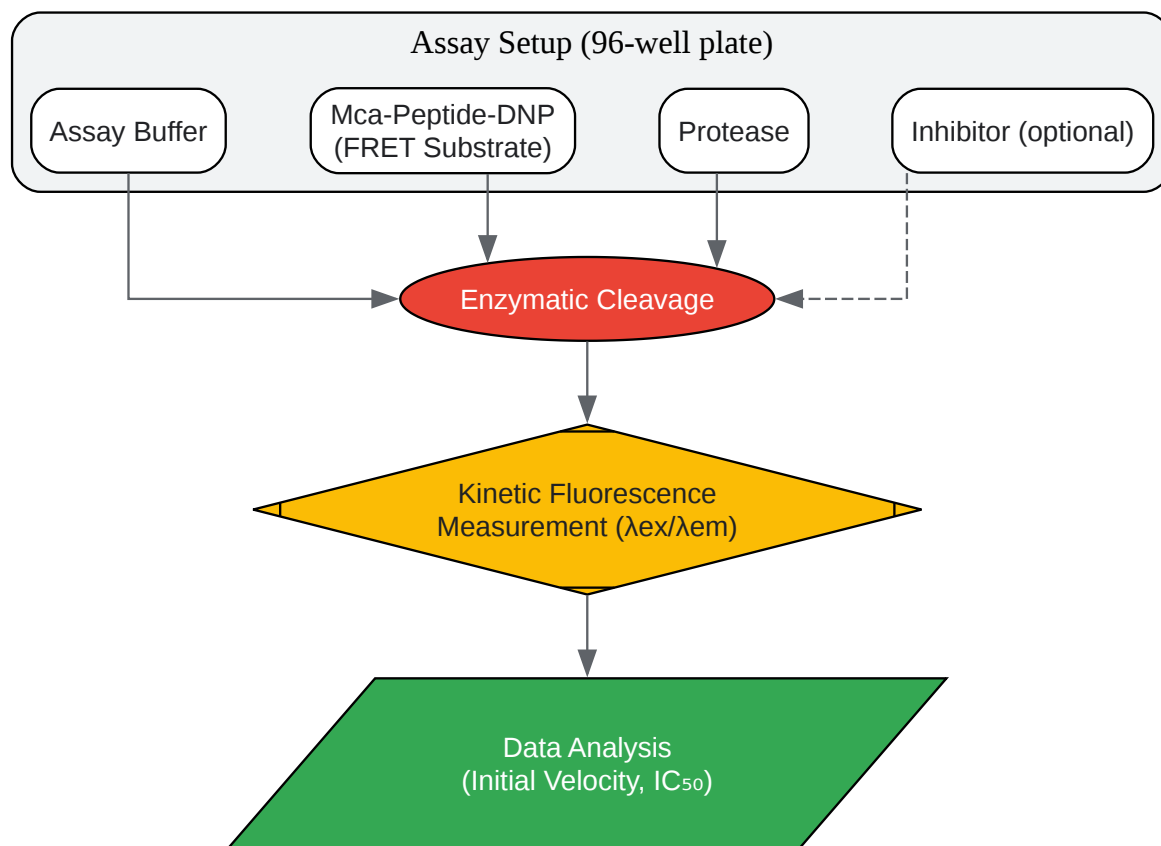
- Fluorescence Measurement:
 - Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~328 nm) and emission (~393 nm) wavelengths for Mca.
 - Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).
- Data Analysis:
 - Plot the fluorescence intensity versus time for each well.
 - The initial velocity (rate of fluorescence increase) is proportional to the enzyme activity.
 - For inhibitor studies, plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value.

Visualizations



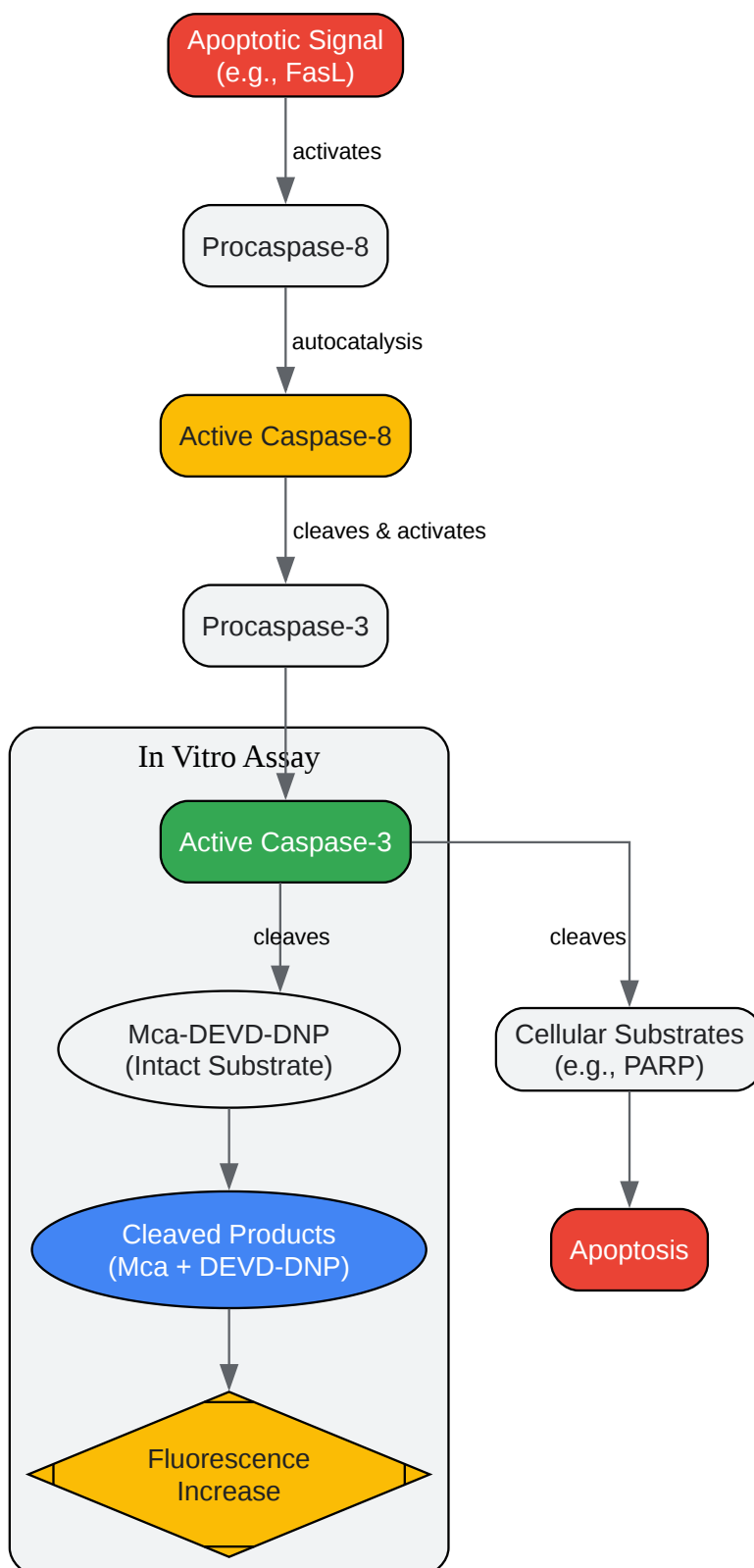
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Workflow for Labeling Proteins with Mca-Succinimidyl Ester.



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General Workflow for a FRET-Based Protease Activity Assay.



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Caspase-3 Activation Pathway and its Detection using a Mca-FRET Substrate.

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